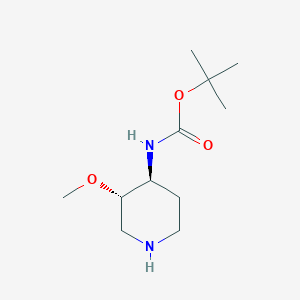![molecular formula C12H10N2O2 B15073013 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-65-4](/img/structure/B15073013.png)
4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a heteroaromatic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, which includes a methyl group and a carboxylic acid group, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of one pyridine is coupled with a halogenated derivative of another pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .
化学反応の分析
Types of Reactions: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
科学的研究の応用
4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its role in developing new pharmaceuticals with antimicrobial properties.
作用機序
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, catalysis, and electron transfer processes. The molecular targets include metal centers in enzymes and catalytic systems, where the bipyridine ligand facilitates electron transfer and stabilizes reactive intermediates .
類似化合物との比較
2,2’-Bipyridine: Known for its strong coordination ability with metals and used extensively in catalysis.
4,4’-Bipyridine: Used in the formation of viologens and electrochromic devices.
3,3’-Bipyridine: Less common but used in specific coordination chemistry applications.
Uniqueness: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which provide additional sites for functionalization and enhance its versatility in forming complexes and participating in various chemical reactions .
特性
CAS番号 |
1346686-65-4 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
5-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-14-11(4-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16) |
InChIキー |
KMBQINANGSAPFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


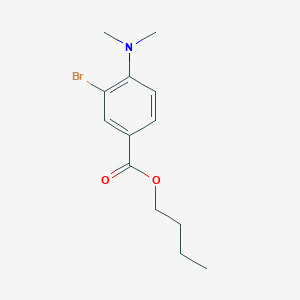
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
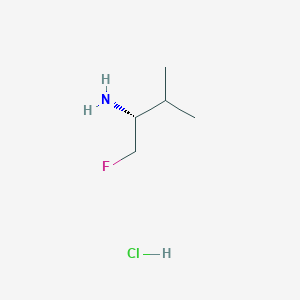
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
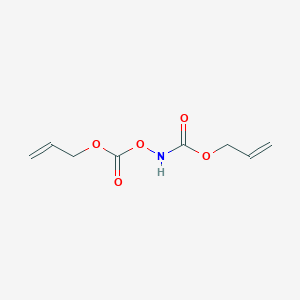
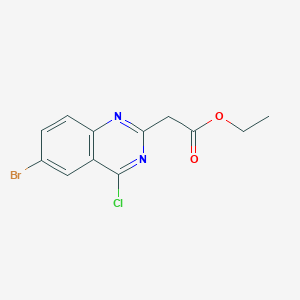

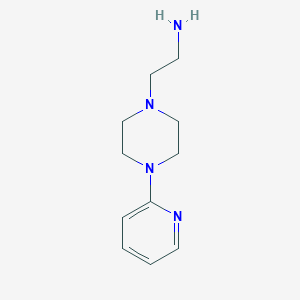

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)

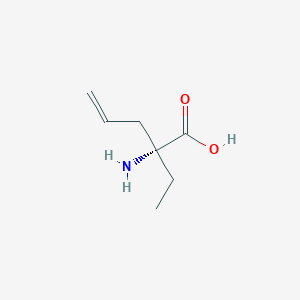
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
